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Tokyo, Japan — December 3, 2025 — In the landscape of developing novel therapeutics for
anemia of chronic disease (ACD), DS28120313 has emerged as a potent, orally active inhibitor
of hepcidin production. Originating from the optimization of a multi-kinase inhibitor,
understanding its cross-reactivity profile is paramount for predicting potential off-target effects
and ensuring clinical safety. This guide provides a comparative analysis of the cross-reactivity
of DS28120313 with other kinase inhibitors that modulate hepcidin signaling, supported by
available experimental data and detailed methodologies.

Hepcidin, the master regulator of iron homeostasis, is a key therapeutic target in ACD. Its
expression is modulated by the bone morphogenetic protein (BMP) signaling pathway, which
involves several kinases, including activin receptor-like kinase 2 (ALK2) and ALK3. Small
molecule inhibitors that target these kinases can effectively reduce hepcidin production.
DS28120313 was developed from a series of 4,6-disubstituted indazole derivatives, optimized
from an initial multi-kinase inhibitor scaffold.[1] While specific cross-reactivity data for
DS28120313 against a broad panel of kinases is not publicly available, its origin suggests the
potential for off-target kinase activity.

Comparative Kinase Inhibition Profile
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To provide a framework for understanding the potential selectivity of DS28120313, this guide
compares the kinase inhibition profiles of two other notable inhibitors that impact hepcidin
signaling: Momelotinib and LDN-193189. Momelotinib is a JAK1/JAK2 inhibitor that also inhibits
ACVR1/ALK2, thereby reducing hepcidin levels.[2][3][4][5] LDN-193189 is a potent inhibitor of
the BMP pathway, targeting ALK2 and ALKS3.[6][7]

DS28120313 ICso Momelotinib ICso LDN-193189 ICso

Target Kinase
(nM) (nM) (nM)

JAK1: 11[2][4] JAK2:
Primary Target(s) Data not available 18[2][4] ACVR1
(ALK2): 6.83

ALK2: 0.8[7] ALK3:
5.3[7]

JAK3: 155[2][4] TYK2:  ALK1: 0.8[7] ALK®6:

Selected Off-Targets Data not available
17[2][4] 16.7[7]

Note: ICso values represent the concentration of the inhibitor required to reduce the activity of
the kinase by 50%. Lower values indicate greater potency. The data presented is compiled
from various sources and may not be directly comparable due to different assay conditions.

Signaling Pathways and Experimental Workflows

The regulation of hepcidin production is primarily controlled by the BMP/SMAD signaling
pathway. Understanding this pathway is crucial for contextualizing the mechanism of action of
inhibitors like DS28120313.
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Hepcidin Regulation via the BMP/SMAD Signaling Pathway.

The cross-reactivity of a compound is typically assessed through a series of in vitro kinase
assays. The general workflow for such an analysis is depicted below.
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General Workflow for In Vitro Kinase Selectivity Profiling.
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Experimental Protocols

Detailed below are representative protocols for common in vitro kinase assays used to
determine inhibitor selectivity.

Radiometric Kinase Assay (Generic Protocol)

This assay measures the incorporation of a radiolabeled phosphate group from [y-32P]ATP or
[y-33P]ATP onto a substrate by the kinase.

Materials:

 Purified kinase

» Kinase-specific substrate (peptide or protein)
e [y-32P]ATP or [y-P]ATP

» Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01%
Brij35)

e Test compound (e.g., DS28120313) serially diluted in DMSO
e Phosphoric acid
 Filter paper or membrane

Scintillation counter

Procedure:

e Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction
buffer.

o Add the test compound at various concentrations to the reaction mixture. A DMSO control is
used for baseline activity.

« Initiate the reaction by adding [y-32P]ATP or [y-33P]ATP.
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 Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60
minutes).

» Stop the reaction by adding phosphoric acid.

¢ Spot the reaction mixture onto filter paper and wash to remove unincorporated radiolabeled
ATP.

e Measure the incorporated radioactivity on the filter paper using a scintillation counter.

o Calculate the percentage of kinase inhibition for each compound concentration and
determine the ICso value.

NanoBRET™ Target Engagement Intracellular Kinase
Assay

This assay measures compound binding to a specific kinase in living cells using
Bioluminescence Resonance Energy Transfer (BRET).[8][9][10][11]

Materials:

o HEK293 cells

¢ Plasmid encoding NanoLuc®-kinase fusion protein

» Transfection reagent

e Opti-MEM® | Reduced Serum Medium

e NanoBRET™ Tracer

e Test compound (e.g., DS28120313) serially diluted in DMSO

» NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
o White, 96-well or 384-well assay plates

o BRET-capable plate reader
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Procedure:

o Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed into assay
plates.

o After 24 hours, add the NanoBRET™ Tracer to the cells.
o Add the test compound at various concentrations to the cells and incubate.
o Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

e Measure the donor (460nm) and acceptor (610nm) emission signals using a BRET-capable
plate reader.

e Calculate the BRET ratio and determine the 1Cso value from the dose-response curve, which
reflects the displacement of the tracer by the test compound.

Conclusion

While direct and comprehensive cross-reactivity data for DS28120313 is not yet publicly
detailed, its origin as an optimized multi-kinase inhibitor underscores the importance of a
thorough selectivity assessment. By comparing the available data for other hepcidin-
modulating kinase inhibitors like Momelotinib and LDN-193189, researchers can gain a broader
perspective on the potential off-target profiles within this class of compounds. The experimental
protocols provided offer a standardized framework for conducting such crucial selectivity
studies, which are vital for the continued development of safe and effective therapies for
anemia of chronic disease. Further publication of the detailed kinase selectivity profile of
DS28120313 will be invaluable to the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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